molecular formula C15H11ClO B13649063 3-(Chloromethyl)-2-phenylbenzofuran

3-(Chloromethyl)-2-phenylbenzofuran

Cat. No.: B13649063
M. Wt: 242.70 g/mol
InChI Key: VNPJNKVNAPPJFX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-phenylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound features a chloromethyl group attached to the third carbon of the benzofuran ring and a phenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-phenylbenzofuran typically involves the chloromethylation of 2-phenylbenzofuran. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making it more electrophilic and susceptible to nucleophilic attack by the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-phenylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azido, thiocyano, or amino derivatives of 2-phenylbenzofuran.

    Oxidation: Products include benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.

    Reduction: The major product is 2-phenylbenzofuran.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-phenylbenzofuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzyme activity or the disruption of DNA replication . The phenylbenzofuran core may also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)benzofuran: Similar structure but lacks the phenyl group at the second carbon.

    3-(Chloromethyl)benzofuran: Similar structure but lacks the phenyl group at the second carbon.

    2-Phenylbenzofuran: Lacks the chloromethyl group.

Uniqueness

3-(Chloromethyl)-2-phenylbenzofuran is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and binding properties. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Properties

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

3-(chloromethyl)-2-phenyl-1-benzofuran

InChI

InChI=1S/C15H11ClO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

VNPJNKVNAPPJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CCl

Origin of Product

United States

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